

Synthesis of 2-Carbamimidoyl-1,1-dimethylguanidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-carbamimidoyl-1,1-dimethylguanidine

Cat. No.: B114582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of **2-carbamimidoyl-1,1-dimethylguanidine** hydrochloride, commonly known as metformin hydrochloride. This document details the core synthetic methodologies, presents quantitative data in a structured format, and outlines the relevant signaling pathways associated with the compound's mechanism of action.

Core Synthesis Methodology

The predominant industrial synthesis of metformin hydrochloride involves the reaction of dimethylamine hydrochloride with dicyandiamide (2-cyanoguanidine).[\[1\]](#)[\[2\]](#) This reaction is typically carried out at elevated temperatures, with or without a solvent.[\[2\]](#)[\[3\]](#) The underlying mechanism involves the nucleophilic attack of dimethylamine on the electrophilic nitrile carbon of dicyandiamide.[\[1\]](#)

Reaction Scheme: Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic protocols for metformin hydrochloride.

Table 1: Reaction Conditions and Yields

Starting Materials	Solvent(s)	Temperature (°C)	Time (h)	Crude Yield (%)	Final Yield (%)	Reference(s)
Dimethylamine hydrochloride, Dicyandiamide	None	120-140	4	-	69	[3]
Dimethylamine hydrochloride, Dicyandiamide	Toluene	Boiling	-	-	96	[2]
Dicyandiamide, Dimethylamine, Sodium Methoxide	Methanol	30	5	-	96.3	[4]
Dicyandiamide, Dimethylamine hydrochloride	N,N-dimethylacetamide	140 ± 5	4-8	84.6 - 92.4	90.3 - 90.8	[5]
Dimethylamine, Dicyandiamide, Hydrochloric acid	Water	High Pressure	-	>90	-	[6]
Dicyandiamide,	Toluene	150	2	-	91.3	[7]

Dimethylamine
hydrochloride

Dimethylamine,
Dicyandiamide, Hydrochloric acid

Methylbenzene, DMF

Dimethylamine, hydrochloride,
Dicyandiamide

DMF, Ethylene glycol
mono-n-propyl ether

Table 2: Purity and Analytical Data

Purity (%)	Analytical Method(s)	Melting Point (°C)	Key Spectral Data	Reference(s)
>99.90	Not specified	-	-	[9]
98.3	Liquid Chromatography	-	-	[7]
99.70 - 99.81	Not specified	-	Dicyandiamide content: 0.0026% - not detected	[5]
-	TLC, NMR	-	¹³ C-NMR (125 MHz, D ₂ O): δ (ppm): 160.6, 158.9, 38.1	[3]

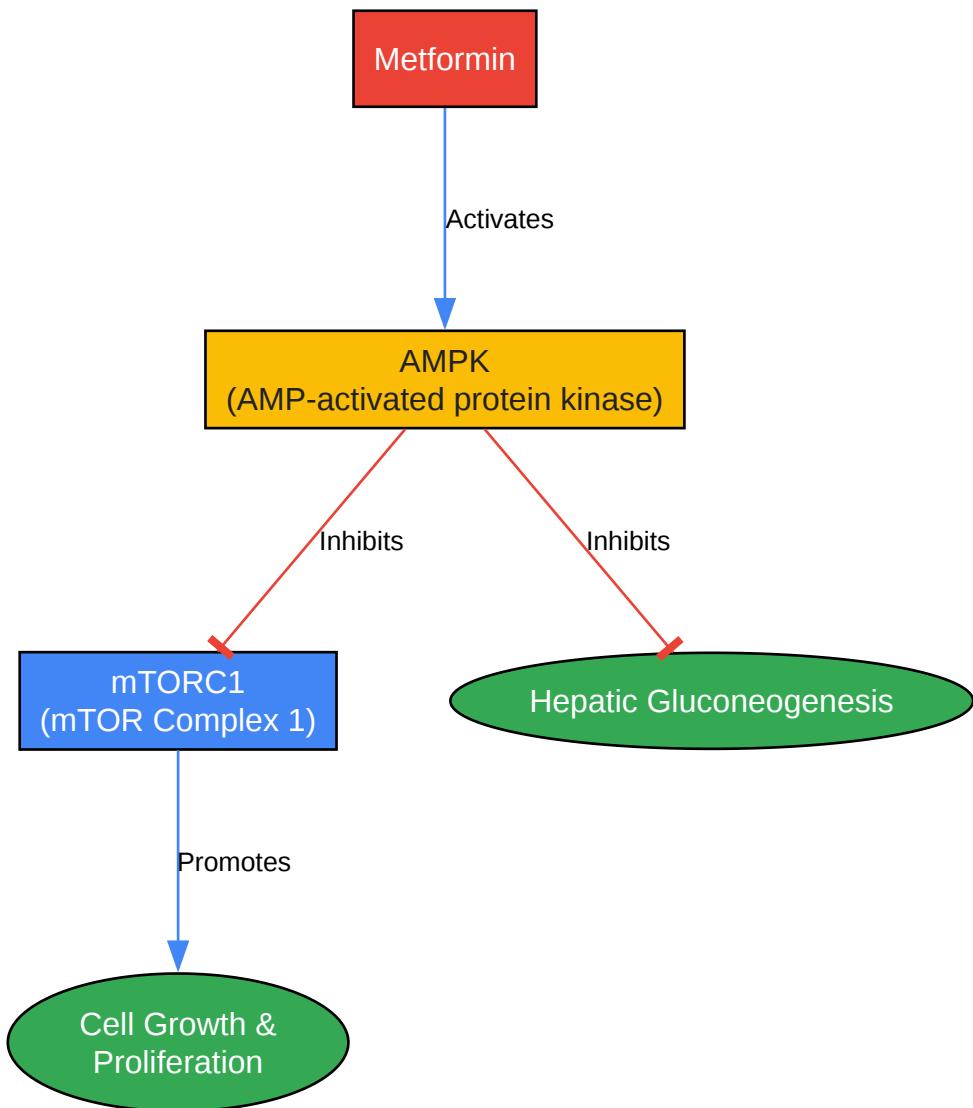
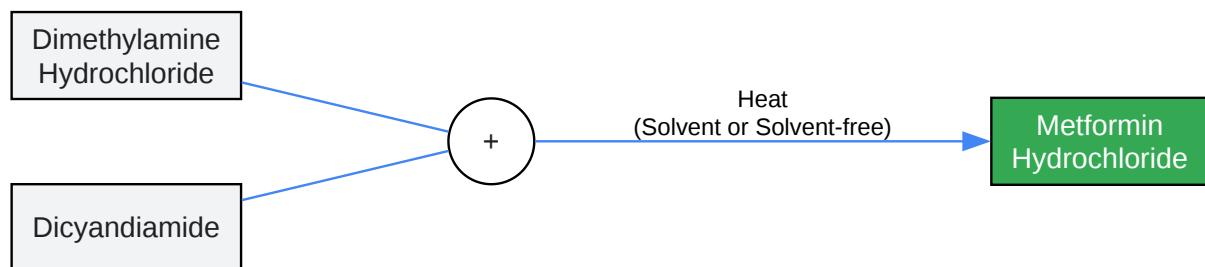
Experimental Protocols

Protocol 1: Solvent-Free Synthesis[3]

- Reaction Setup: Equimolar quantities of dimethylamine hydrochloride and dicyandiamide are mixed in a suitable reaction vessel.
- Heating: The mixture is heated to a temperature range of 120-140°C.
- Reaction Time: The reaction is maintained at this temperature for 4 hours.
- Work-up and Purification: The resulting product is purified, yielding metformin hydrochloride.

Protocol 2: Toluene-Mediated Synthesis[2]

- Reaction Setup: Equimolar amounts of dimethylamine and dicyandiamide are dissolved in toluene.
- Acidification: An equimolar amount of hydrogen chloride is gradually added to the solution, causing it to boil.
- Crystallization: Upon cooling, the product precipitates out of the solution.
- Isolation: The precipitate, N,N-dimethylimidodicarbonimidic diamide hydrochloride (metformin hydrochloride), is collected.



Protocol 3: Microwave-Assisted Synthesis on TLC Plates[3]

- Spotting: An array of spots of the reactants (dimethylamine hydrochloride and dicyandiamide) is applied to a preparative Thin Layer Chromatography (TLC) plate. A reference TLC plate with separate spots of reactants and expected product is also prepared.
- Microwave Irradiation: Both plates are subjected to microwave irradiation intermittently at 40-second intervals at 540W for a total of 5 minutes.
- Product Identification: The reference TLC is visualized in an iodine chamber to identify the location of the product.

- Extraction: The corresponding area of silica gel containing the product is scraped from the preparative TLC plate.
- Isolation: The product is extracted from the silica gel using ethanol. Evaporation of the solvent affords the desired product.

Mandatory Visualizations

Synthesis Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Metformin: Activation of 5' AMP-activated protein kinase and its emerging potential beyond anti-hyperglycemic action [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis of 2-Carbamimidoyl-1,1-dimethylguanidine Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114582#synthesis-of-2-carbamimidoyl-1-1-dimethylguanidine-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com